N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:
2-(4-methylphenyl)-1,3-benzoxazol-5-amine: Lacks the bromophenyl group, which may affect its chemical reactivity and biological activity.
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: Contains a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C21H17BrN2O |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C21H17BrN2O/c1-14-5-7-16(8-6-14)21-24-19-12-18(9-10-20(19)25-21)23-13-15-3-2-4-17(22)11-15/h2-12,23H,13H2,1H3 |
InChI Key |
OXOFOVSAOSYGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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